TAT-DEF-Elk-1 -

TAT-DEF-Elk-1

Catalog Number: EVT-13519098
CAS Number:
Molecular Formula: C155H259N57O40
Molecular Weight: 3561.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

TAT-DEF-Elk-1 is classified as a cell-penetrating peptide and has been derived from the DEF domain of Elk-1. Its synthesis and characterization have been documented in various scientific studies, highlighting its potential applications in research related to neuronal signaling and gene regulation .

Synthesis Analysis

Methods and Technical Details

The synthesis of TAT-DEF-Elk-1 typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing chain while attached to a solid support. The TAT sequence (transactivator of transcription) enhances cell permeability, enabling the peptide to enter cells effectively.

The synthesis process includes:

  1. Preparation of Resin: A resin suitable for SPPS is selected.
  2. Coupling: The first amino acid is attached to the resin, followed by successive coupling of protected amino acids.
  3. Deprotection: After each coupling step, protective groups are removed to allow further reactions.
  4. Cleavage: Once the peptide chain is complete, it is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

The final product is characterized using mass spectrometry and analytical HPLC to confirm its purity and molecular weight .

Molecular Structure Analysis

Structure and Data

TAT-DEF-Elk-1 consists of approximately 20 amino acids, combining a cell-penetrating motif (TAT) with the DEF domain essential for Elk-1 interaction. The molecular structure can be represented as follows:

TATDEFElk1\text{TAT}-\text{DEF}-\text{Elk}-1

The specific sequence includes critical residues that facilitate binding to Elk-1 while preventing its phosphorylation by MAPKs. The precise molecular formula and weight can vary based on modifications made during synthesis but typically falls within a range that supports biological activity .

Chemical Reactions Analysis

Reactions and Technical Details

TAT-DEF-Elk-1 functions primarily through competitive inhibition of Elk-1 phosphorylation. When introduced into cellular systems, it binds to the DEF domain of Elk-1, blocking access to MAPKs that would normally phosphorylate it on specific serine residues (Ser383/Ser389). This inhibition prevents Elk-1 from translocating to the nucleus and activating gene expression at serum response elements.

Mechanism of Action

Process and Data

The mechanism by which TAT-DEF-Elk-1 exerts its effects involves several steps:

  1. Cell Entry: The TAT sequence facilitates the peptide's penetration into cells.
  2. Binding: Once inside, TAT-DEF-Elk-1 binds specifically to the DEF domain of Elk-1.
  3. Inhibition: This binding prevents phosphorylation by ERK, leading to reduced nuclear translocation.
  4. Altered Gene Expression: As a result, there is a decrease in SRE-dependent gene expression associated with immediate early genes.

This mechanism highlights the dual role of Elk-1 in both transcriptional activation and potential pro-apoptotic functions within neuronal contexts .

Physical and Chemical Properties Analysis

Physical Properties

TAT-DEF-Elk-1 is typically presented as a white powder or lyophilized form that is soluble in aqueous solutions at physiological pH levels.

Chemical Properties

The peptide exhibits stability under physiological conditions but may be sensitive to extreme pH or temperature variations. Its solubility allows for easy incorporation into various experimental setups for studying cellular signaling pathways.

Relevant data includes:

  • Molecular Weight: Approximately 2 kDa
  • Solubility: Soluble in water and common buffers
    These properties make it suitable for in vitro studies involving neuronal cells .
Applications

Scientific Uses

TAT-DEF-Elk-1 has several applications in scientific research:

  1. Neuroscience Studies: It is utilized to investigate the role of Elk-1 in neuronal differentiation and plasticity.
  2. Cancer Research: Given its role in cell proliferation and apoptosis, it may be explored as a potential therapeutic agent in cancer models.
  3. Signal Transduction Research: Researchers use this peptide to dissect pathways involving MAPKs and transcription factors.
Introduction to Elk-1 as a Multifunctional Transcriptional Regulator

Elk-1 in MAPK/ERK Signaling Pathways

The MAPK/ERK cascade represents a primary activation pathway for Elk-1. Upon growth factor or mitogen stimulation, ERK phosphorylation at Thr202/Tyr204 triggers its nuclear translocation and binding to Elk-1’s DEF domain (FXFP motif) via a high-affinity docking interaction [1] [9]. This binding facilitates phosphorylation of Elk-1 at Ser383 and Ser389 within the C-terminal transcriptional activation domain, inducing conformational changes that enhance ternary complex formation with SRF dimers at serum response elements (SREs) [1] [6] [9]. The Elk-1/SRF complex recruits co-activators including p300/CBP and the Mediator complex, initiating transcription of immediate early genes (IEGs) such as:

  • c-fos (key regulator of neuronal plasticity)
  • egr-1/zif268 (implicated in synaptic plasticity)
  • junB (component of AP-1 transcription complex) [1] [2] [6]

In synaptic plasticity paradigms like long-term potentiation (LTP), Elk-1 phosphorylation exhibits a rapid and transient increase (peaking at 5-10 min post-induction) that parallels ERK activation and precedes IEG transcription [2]. Inhibition studies using MEK inhibitors (SL327) confirm the necessity of this pathway: MEK blockade prevents Elk-1 phosphorylation, zif268 induction, and LTP maintenance in the dentate gyrus [2].

Table 1: Functional Domains of Elk-1 and Their Roles in MAPK Signaling

DomainPositionKey Functional ElementsRole in MAPK Signaling
A DomainN-terminalETS DNA-binding domain, NLS/NESBinds GGAA/T motifs in SRE; nuclear-cytoplasmic shuttling
B BoxCentralSRF interaction motifMediates ternary complex formation with SRF dimers
D DomainCentralDEJL motif (docking site for MAPKs)Binds ERK, JNK, p38 kinases
C DomainC-terminalS/TP motifs (S383, S389)Phosphorylation by MAPKs enhances transcriptional activity
DEF MotifC-terminalFXFP sequenceSpecific high-affinity docking site for activated ERK

Dual Roles of Elk-1: Nuclear Transcriptional Activity vs. Cytoplasmic Proapoptotic Functions

Elk-1 exhibits compartment-specific functionalities with significant implications for neuronal physiology and pathology:

  • Nuclear Transcriptional Activity:Phosphorylated nuclear Elk-1 drives pro-survival and plasticity-associated transcription. In LTP, Elk-1 cooperates with CREB to regulate genes essential for long-term synaptic modifications [2] [7]. Elk-1 knockout studies demonstrate impaired neuronal differentiation and synaptic function, confirming its role in adaptive neural responses [1] [9].

  • Cytoplasmic Proapoptotic Functions:Unphosphorylated Elk-1 localizes to the cytoplasm where it interacts with mitochondrial permeability transition pore (mPTP) components, including voltage-dependent anion channels (VDAC) and adenine nucleotide translocator (ANT) [1] [8] [10]. Under cellular stress, Elk-1 associates with the mitochondrial membrane, sensitizing neurons to apoptosis through cytochrome c release and caspase activation [8] [10]. Notably, a neurotoxic phosphoform (phosphorylated at Thr417) accumulates in dendrites and triggers rapid neuronal death when locally expressed (detected within 30 min post-transfection) [10]. This form associates with pathological inclusions in neurodegenerative diseases:

  • Lewy bodies in Parkinson’s disease (α-synuclein positive)
  • Neurofibrillary tangles in Alzheimer’s disease (tau positive)
  • Huntingtin aggregates in Huntington’s disease [8] [10]

Table 2: Compartment-Specific Functions of Elk-1 in Neurons

CompartmentFunctional StateKey InteractionsBiological Outcomes
NucleusPhosphorylated (S383/S389)SRF, p300/CBP, Mediator complexTranscriptional activation of IEGs (c-fos, egr-1); synaptic plasticity; neuronal differentiation
CytoplasmUnphosphorylated or T417-phosphorylatedMitochondrial PTP components (VDAC, ANT)Mitochondrial membrane destabilization; apoptosis initiation
DendritesLocally synthesized or T417-phosphorylatedMitochondria; retrograde transport machineryRetrograde signaling to nucleus; localized cell death initiation

Rationale for Targeting Elk-1 in Neurological and Neurodegenerative Research

The dual roles of Elk-1 and its dysregulation in pathology make it a compelling therapeutic target:

  • Alzheimer’s Disease (AD):Elk-1 levels are significantly elevated in AD patient brains and APP/PS1 transgenic mice [5]. Hyperphosphorylated Elk-1 (pS383) exacerbates amyloidogenesis by inhibiting presenilin-1 (PS1) ubiquitination. Normally, the E3 ubiquitin ligase SYVN1 promotes PS1 degradation, but Elk-1 competitively binds SYVN1, stabilizing PS1 and enhancing γ-secretase activity and Aβ production [5].

  • Therapeutic Intervention via TAT-DEF-Elk-1:The TAT-DEF-Elk-1 (TDE) peptide is a cell-permeable interfering peptide composed of:

  • TAT domain: HIV-derived transactivator of transcription (enables blood-brain barrier penetration)
  • DEF motif: ERK docking sequence (residues 321-330: DDFQRKFXFP) [5] [9]TDE acts as a competitive inhibitor of Elk-1/ERK interaction by sequestering activated ERK, thereby preventing Elk-1 phosphorylation at S383/S389 [5]. In APP23/PS45 transgenic mice, TDE treatment:
  • Reduces Elk-1 phosphorylation and nuclear translocation
  • Enhances SYVN1-PS1 binding and PS1 ubiquitination/degradation
  • Lowers Aβ40/Aβ42 production and plaque burden
  • Rescues synaptic deficits (LTP) and memory impairments [5]

  • Broader Neurodegenerative Implications:TDE’s efficacy extends beyond AD. The peptide reduces neurotoxic phospho-Elk-1 (T417) associated with α-synuclein, tau, and huntingtin inclusions [8] [10]. By normalizing Elk-1’s subcellular distribution and transcriptional activity, TDE addresses both amyloidogenic pathways and early synaptic vulnerability common to multiple neurodegenerative conditions.

Table 3: Key Effects of TAT-DEF-Elk-1 (TDE) in Experimental Models

Experimental ModelMolecular EffectsDownstream Outcomes
APP23/PS45 mice↓ Elk-1 phosphorylation; ↑ SYVN1-PS1 binding↓ PS1 stability; ↓ Aβ40/42; ↓ plaque burden
Primary neuronsDisrupted Elk-1/ERK docking; ↓ nuclear pElk-1Normalized IEG expression; reduced dendritic toxicity
Aβ-treated cellsBlockade of BDNF-induced pElk-1 impairmentRestored SRE-driven transcription; enhanced neuronal survival
Inclusion-bearing neuronsReduced T417-pElk-1 association with aggregatesMitigated inclusion-associated cytotoxicity

Properties

Product Name

TAT-DEF-Elk-1

IUPAC Name

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoic acid

Molecular Formula

C155H259N57O40

Molecular Weight

3561.1 g/mol

InChI

InChI=1S/C155H259N57O40/c1-9-83(6)120(149(251)252)208-137(239)103(71-88-73-175-80-183-88)201-144(246)119(82(4)5)207-134(236)99(51-54-116(162)220)189-121(223)84(7)184-138(240)106(76-214)187-118(222)74-182-123(225)105(75-213)203-140(242)108(78-216)205-142(244)111-46-29-64-209(111)146(248)104(70-87-34-14-11-15-35-87)202-133(235)98(50-53-115(161)219)197-136(238)102(69-86-32-12-10-13-33-86)200-139(241)107(77-215)204-135(237)101(68-81(2)3)199-131(233)90(36-16-19-55-156)188-122(224)85(8)185-141(243)110-45-28-65-210(110)147(249)109(79-217)206-143(245)112-47-30-66-211(112)148(250)113-48-31-67-212(113)145(247)100(44-27-63-181-155(173)174)198-130(232)96(43-26-62-180-154(171)172)194-128(230)94(41-24-60-178-152(167)168)195-132(234)97(49-52-114(160)218)196-129(231)95(42-25-61-179-153(169)170)193-127(229)93(40-23-59-177-151(165)166)192-126(228)92(38-18-21-57-158)191-125(227)91(37-17-20-56-157)190-124(226)89(186-117(221)72-159)39-22-58-176-150(163)164/h10-15,32-35,73,80-85,89-113,119-120,213-217H,9,16-31,36-72,74-79,156-159H2,1-8H3,(H2,160,218)(H2,161,219)(H2,162,220)(H,175,183)(H,182,225)(H,184,240)(H,185,243)(H,186,221)(H,187,222)(H,188,224)(H,189,223)(H,190,226)(H,191,227)(H,192,228)(H,193,229)(H,194,230)(H,195,234)(H,196,231)(H,197,238)(H,198,232)(H,199,233)(H,200,241)(H,201,246)(H,202,235)(H,203,242)(H,204,237)(H,205,244)(H,206,245)(H,207,236)(H,208,239)(H,251,252)(H4,163,164,176)(H4,165,166,177)(H4,167,168,178)(H4,169,170,179)(H4,171,172,180)(H4,173,174,181)/t83-,84-,85-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,119-,120-/m0/s1

InChI Key

NXUDNUMTWDPXTO-CNIZJYQSSA-N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C5CCCN5C(=O)C(CO)NC(=O)C6CCCN6C(=O)C7CCCN7C(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)CN

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CO)NC(=O)[C@@H]6CCCN6C(=O)[C@@H]7CCCN7C(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.